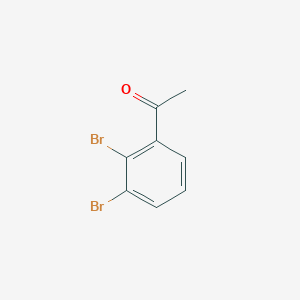

1-(2,3-Dibromophenyl)ethanone

Description

1-(2,3-Dibromophenyl)ethanone is a substituted acetophenone derivative characterized by two bromine atoms at the 2- and 3-positions of the phenyl ring.

Properties

IUPAC Name |

1-(2,3-dibromophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUOPUWCDRGDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dibromophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-acetophenone in the presence of bromine and acetic acid. The reaction is typically carried out under reflux conditions for a few hours . Another method involves the use of chloroform as a solvent and conducting the reaction in an ice bath . These methods yield the desired product with varying degrees of efficiency and purity.

Chemical Reactions Analysis

1-(2,3-Dibromophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dibromophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dibromophenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with biological molecules, affecting their function and activity. The ethanone group can also undergo various chemical transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,3-Dibromophenyl)ethanone with key analogs in terms of substituents, molecular properties, and biological activities:

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: Brominated derivatives (e.g., this compound) exhibit distinct electronic and steric profiles compared to hydroxylated or methylated analogs. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in antipsychotic ethanone derivatives with aryl piperazine moieties . In contrast, hydroxyl and methoxy groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) improve α-glucosidase inhibition due to hydrogen-bonding interactions .

Synthetic Routes: Brominated ethanones are typically synthesized via halogenation of acetophenone derivatives. For example, 2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone is prepared via bromination in chloroform or acetic acid , a method likely applicable to this compound. Non-halogenated analogs, such as anti-inflammatory furoquinoline-linked ethanones, use Claisen-Schmidt condensations , which are less relevant for brominated systems.

Physicochemical Properties: Bromine substitution increases molecular weight and melting points (e.g., 103–104°C for 2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone ) compared to methyl or methoxy groups. Solubility is likely lower in brominated compounds due to reduced polarity, contrasting with hydroxylated derivatives, which show better aqueous compatibility .

Biological Activity

1-(2,3-Dibromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It features a phenyl ring substituted with two bromine atoms and an ethanone functional group. This compound has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In studies involving various bacterial strains, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been explored for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is thought to enhance the compound's ability to interact with biological targets, potentially leading to the inhibition of tumor growth .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating a strong potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic aromatic substitution reactions, allowing the compound to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer activity by promoting apoptosis through ROS-mediated pathways .

Comparative Analysis

To better understand the significance of this compound's biological activities, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2,4-Dibromophenyl)ethanone | Two bromines at different positions | Moderate antimicrobial activity |

| 1-(3,4-Dibromophenyl)ethanone | Similar structure but with different bromine placement | Limited anticancer properties |

| 1-(2,3,4-Tribromophenyl)ethanone | Three bromines enhancing reactivity | Stronger antimicrobial properties |

This table illustrates how variations in bromine substitution affect the biological activities of related compounds.

Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor in the synthesis of various biologically relevant heterocycles. For instance:

- Synthesis of Thieno[2,3-d]pyrimidine Derivatives : These derivatives are known for their diverse biological activities and potential as drug candidates.

- Multi-component Reactions : The compound has been utilized in complex synthetic transformations leading to quinoxaline derivatives, which also exhibit promising biological profiles.

Future Directions

Continued research into this compound should focus on:

- In Vivo Studies : To validate its efficacy and safety profile in living organisms.

- Mechanistic Studies : To further elucidate its mode of action at the molecular level.

- Formulation Development : Exploring its potential as a therapeutic agent through various delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.